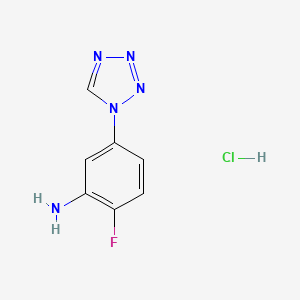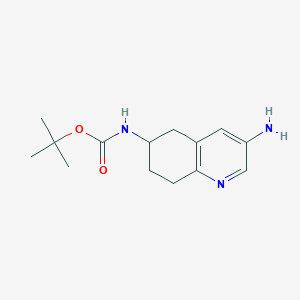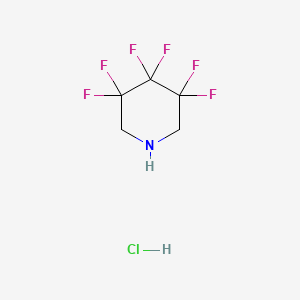![molecular formula C12H11ClN2O2 B1448258 {[(1-Benzofuran-2-il)isoxazol-3-il]metil}amina clorhidrato CAS No. 1219211-92-3](/img/structure/B1448258.png)
{[(1-Benzofuran-2-il)isoxazol-3-il]metil}amina clorhidrato
Descripción general
Descripción
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Isoxazol
Los derivados de isoxazol son conocidos por su amplio espectro de actividades biológicas y potencial terapéutico. El compuesto en cuestión puede servir como precursor en la síntesis de varios derivados de isoxazol, que se exploran por sus propiedades analgésicas, antiinflamatorias, anticancerígenas, antimicrobianas, antivirales, anticonvulsivantes, antidepresivas e inmunosupresoras .
Aplicaciones Antifúngicas
Algunos derivados de isoxazol se han sintetizado y probado por su actividad antifúngica contra varios hongos como Rhizopus oryzae, Curvularia tropicum y Aspergillus niger. La presencia de grupos halógenos y metoxi en el anillo de isoxazol ha demostrado mejorar las propiedades antifúngicas .
Tratamiento Antiinflamatorio
Los derivados de benzofurano, como la bergapten, se han utilizado en tratamientos antiinflamatorios al inhibir la producción de citoquinas proinflamatorias. El compuesto que se está analizando podría potencialmente modificarse para mejorar sus efectos antiinflamatorios .
Tratamiento de Lipidemia y Anticoagulante
Los derivados de benzofurano 2-sustituidos como el cloridarol se utilizan en el tratamiento de la lipidemia y como anticoagulantes. Los derivados del compuesto que se está estudiando pueden exhibir aplicaciones terapéuticas similares .
Inhibición de Aromatasa y Actividad Antifúngica
Los racematos de carbinoles 2-benzofuranílicos han mostrado actividades antifúngicas e inhibidoras de la aromatasa. Esto sugiere que el compuesto en cuestión, con modificaciones estructurales apropiadas, podría desarrollarse para su uso en tales aplicaciones .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to interact with a wide range of biological targets .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of benzofuran derivatives can be influenced by various factors .
Análisis Bioquímico
Biochemical Properties
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial in various metabolic pathways . The interaction between {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride and these enzymes involves binding to the active sites, leading to inhibition of their activity. Additionally, this compound has demonstrated antimicrobial activity, suggesting its potential use in combating bacterial and fungal infections .
Cellular Effects
The effects of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells, including leukemia and non-small cell lung cancer cells . The mechanism behind this inhibition involves the disruption of cell signaling pathways that are essential for cell proliferation and survival. Furthermore, {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. This compound binds to the active sites of enzymes, leading to their inhibition or activation, depending on the enzyme involved . Additionally, {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction results in changes in the transcriptional activity of genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .
Metabolic Pathways
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can alter metabolite levels by modulating the activity of enzymes that catalyze the conversion of substrates to products. The interaction of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride with these enzymes and cofactors is crucial for its biochemical activity .
Transport and Distribution
The transport and distribution of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride within tissues is also dependent on its interaction with plasma proteins and other binding molecules .
Subcellular Localization
The subcellular localization of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production .
Propiedades
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11;/h1-6H,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYMKBXJFEOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


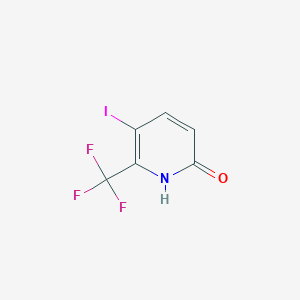
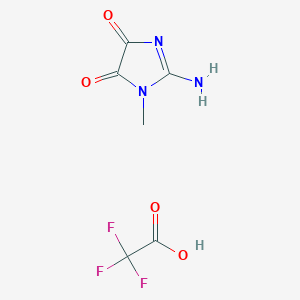
![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)
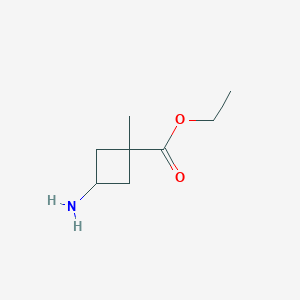
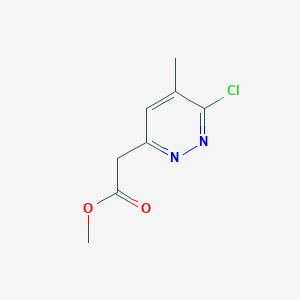

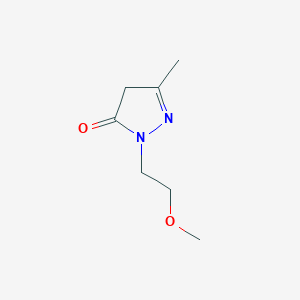
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)
![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
